11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10384197
InChI: InChI=1S/C27H24ClN3O5/c1-35-24-10-7-15(13-25(24)36-2)16-11-22-26(23(32)12-16)27(30-21-6-4-3-5-20(21)29-22)18-14-17(31(33)34)8-9-19(18)28/h3-10,13-14,16,27,29-30H,11-12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2)OC
Molecular Formula: C27H24ClN3O5
Molecular Weight: 505.9 g/mol

11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10384197

Molecular Formula: C27H24ClN3O5

Molecular Weight: 505.9 g/mol

* For research use only. Not for human or veterinary use.

11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C27H24ClN3O5
Molecular Weight 505.9 g/mol
IUPAC Name 6-(2-chloro-5-nitrophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C27H24ClN3O5/c1-35-24-10-7-15(13-25(24)36-2)16-11-22-26(23(32)12-16)27(30-21-6-4-3-5-20(21)29-22)18-14-17(31(33)34)8-9-19(18)28/h3-10,13-14,16,27,29-30H,11-12H2,1-2H3
Standard InChI Key LSBRICPLGPFHAA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2)OC

Introduction

The compound 11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one belongs to the class of dibenzo[b,e] diazepinones. These compounds are characterized by a bicyclic structure containing a diazepine ring fused with aromatic systems. The specific functional groups attached to the core structure—such as the 2-chloro-5-nitrophenyl and 3,4-dimethoxyphenyl moieties—enhance its chemical properties and biological activity.

Synthesis

Although specific synthetic pathways for this compound are not available in the results, dibenzo[b,e] diazepinones are typically synthesized through:

  • Cyclization Reactions: Using precursors like substituted benzodiazepines or related intermediates.

  • Functional Group Modifications: Introducing nitro and methoxy groups via nitration or methylation reactions.

  • Catalysis: Employing catalysts such as acids or bases to facilitate ring closure and functionalization.

Biological Significance

Dibenzo[b,e] diazepinones are known for their diverse pharmacological activities:

  • Antidepressant Activity: These compounds interact with central nervous system receptors.

  • Antitumor Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines.

  • Antimicrobial Effects: Functionalized diazepinones show activity against bacterial and fungal pathogens.

The presence of nitro and chloro groups in this compound suggests potential for enhanced antimicrobial or anticancer activity due to increased reactivity with biological targets.

Pharmaceutical Uses

Compounds of this type are often explored as:

  • Kinase Inhibitors: Targeting enzymes involved in cell signaling pathways (e.g., EP1606268B1 patent mentions kinase inhibition by similar structures) .

  • Central Nervous System Agents: Acting on neurotransmitter systems for conditions like depression or anxiety .

  • Antiviral Agents: Some derivatives inhibit viral polymerases (e.g., hepatitis C virus inhibitors) .

Research Applications

Due to their complex structure and bioactivity:

  • Used as scaffolds in medicinal chemistry for drug design.

  • Studied in structural biology for understanding ligand-receptor interactions.

Chemical Stability

The compound's stability is influenced by:

  • The electron-withdrawing nitro group (-NO2), which may make it susceptible to reduction reactions.

  • The methoxy groups (-OCH3), which enhance lipophilicity but may be prone to hydrolysis under acidic/basic conditions.

Crystallographic Data

Similar compounds exhibit hydrogen bonding networks in crystal form . This property aids in studying their interactions with biological macromolecules.

Limitations and Challenges

While promising, compounds of this class face challenges such as:

  • Solubility Issues: High lipophilicity can reduce water solubility.

  • Toxicity Concerns: The nitro group may contribute to cytotoxicity or mutagenicity.

  • Synthetic Complexity: Multi-step synthesis increases production costs.

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